2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide
Description
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide is a sulfur-containing heterocyclic compound featuring a central oxazole ring substituted with phenyl groups at the 4- and 5-positions. The oxazole core is linked via a thioether (-S-) bond to an N-isopropylacetamide moiety. While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its design aligns with structurally related fungicidal and herbicidal agents, such as 1,3,4-oxadiazole thioethers and benzoxazole-acetamide hybrids .
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14(2)21-17(23)13-25-20-22-18(15-9-5-3-6-10-15)19(24-20)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHXUEJISHWAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide typically involves the following steps:
Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminophenol and benzoyl chloride.
Introduction of diphenyl groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction using benzene and an acid chloride.
Thioether linkage formation: The thioether linkage is formed by reacting the oxazole derivative with a thiol compound under suitable conditions.
Attachment of the isopropylacetamide moiety: The final step involves the reaction of the thioether derivative with isopropylamine and acetic anhydride to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to an oxazoline or oxazolidine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring or the thioether linkage using reagents such as alkyl halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, oxazolines, and substituted derivatives.
Scientific Research Applications
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s closest analogs include:
- 1,3,4-Oxadiazole thioethers (e.g., compounds 5a, 5e, 5g from ): These feature a 1,3,4-oxadiazole core substituted with a trifluoromethyl-pyrazole group and a benzylthioether side chain. Unlike the target compound, they lack an acetamide group but share the thioether linkage and heterocyclic core .
- Benzoxazole-acetamide hybrids (e.g., compound 13c from ): These incorporate a benzo[d]oxazole ring and an acetamide group but differ in substituents (e.g., 5-methylbenzoxazole, hydrazine-carbonyl phenyl group) .
Key structural distinctions :
- The target compound’s 4,5-diphenyloxazole core may enhance lipophilicity and π-π stacking interactions compared to the trifluoromethyl-pyrazole in oxadiazole derivatives .
- The N-isopropylacetamide side chain could improve solubility and bioavailability relative to benzylthioether groups in ’s compounds .
Molecular Interactions
- SDH Binding: Oxadiazole thioethers bind SDH via hydrogen bonds (e.g., Trp173, Arg43) and hydrophobic interactions. The target compound’s diphenyloxazole may strengthen hydrophobic interactions, while its acetamide carbonyl could mimic the binding mode of penthiopyrad, a known SDH inhibitor .
- Steric and Electronic Effects :
The trifluoromethyl group in oxadiazole derivatives enhances electronegativity and membrane permeability. In contrast, the target compound’s phenyl groups may prioritize steric bulk over electronic effects .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Functional Group Contributions
Biological Activity
2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, with the CAS number 565466-26-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity against cancer cells, antimicrobial activity, and relevant case studies.
The compound's chemical formula is with a molecular weight of 352.45 g/mol. Below is a summary of its key chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C20H20N2O2S |
| Molecular Weight | 352.45 g/mol |
| IUPAC Name | 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propan-2-ylacetamide |
| PubChem CID | 2609649 |
Cytotoxicity Against Cancer Cells
Recent studies have demonstrated that derivatives of benzoxazole, similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown selective toxicity towards breast cancer cells (MCF-7 and MDA-MB series), lung cancer cells (A549), and liver cancer cells (HepG2) among others . The mechanism of action often involves the induction of apoptosis and disruption of cellular proliferation pathways.
Case Study: Cytotoxic Effects on MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations (from 2 μM to 10 mM) of benzoxazole derivatives. The results indicated a dose-dependent decrease in cell viability, with some derivatives showing significantly lower IC50 values compared to standard chemotherapeutics.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro assays against common bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) revealed varying levels of activity. Minimal inhibitory concentrations (MIC) were determined for several derivatives:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Bacillus subtilis |
| Compound B | 25 | Escherichia coli |
| Compound C | 15 | Pichia pastoris |
Only specific derivatives exhibited notable antimicrobial activity, suggesting that structural modifications significantly influence efficacy .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the diphenyloxazole moiety is believed to enhance its interaction with DNA or protein targets within the cell.
Q & A
Q. How can multi-omics approaches elucidate its systemic toxicity mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
